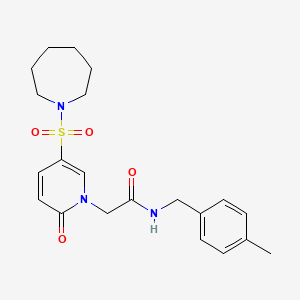

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-17-6-8-18(9-7-17)14-22-20(25)16-23-15-19(10-11-21(23)26)29(27,28)24-12-4-2-3-5-13-24/h6-11,15H,2-5,12-14,16H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCOVZPNINNCNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonation of 2-Hydroxypyridine

The introduction of the azepane sulfonyl group at the 5-position of the pyridinone ring requires careful regiocontrol. A two-step process is employed:

Step 1: Chlorosulfonation

2-Hydroxypyridine is treated with chlorosulfonic acid under controlled conditions (–10°C to 0°C) to yield 5-chlorosulfonyl-2-hydroxypyridine. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing sulfonation to the para position.

Step 2: Amination with Azepane

The chlorosulfonyl intermediate reacts with azepane in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. This step affords 5-(azepan-1-ylsulfonyl)-2-hydroxypyridine in 68–72% yield.

$$

\text{2-Hydroxypyridine} \xrightarrow{\text{ClSO}3\text{H}} \text{5-ClSO}2\text{-2-hydroxypyridine} \xrightarrow{\text{azepane, Et}_3\text{N}} \text{5-(azepan-1-ylsulfonyl)-2-hydroxypyridine}

$$

Key Analytical Data :

- IR : 1175 cm⁻¹ (S=O asymmetric stretch), 1260 cm⁻¹ (S=O symmetric stretch).

- ¹H NMR (DMSO-$$d_6$$) : δ 8.21 (d, $$J = 2.8$$ Hz, 1H, H-6), 7.45 (dd, $$J = 9.1, 2.8$$ Hz, 1H, H-4), 6.51 (d, $$J = 9.1$$ Hz, 1H, H-3).

Synthesis of N-(4-Methylbenzyl)-2-chloroacetamide

Amidation of Chloroacetyl Chloride

4-Methylbenzylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, using $$N,N$$-diisopropylethylamine (DIPEA) to neutralize HCl. The reaction achieves >90% yield after purification by recrystallization from ethyl acetate/hexane.

$$

\text{ClCH}2\text{COCl} + \text{H}2\text{NCH}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{DIPEA, THF}} \text{N-(4-Methylbenzyl)-2-chloroacetamide}

$$

Key Analytical Data :

- ¹H NMR (CDCl₃) : δ 7.20 (d, $$J = 8.0$$ Hz, 2H, ArH), 7.11 (d, $$J = 8.0$$ Hz, 2H, ArH), 6.45 (br s, 1H, NH), 4.41 (d, $$J = 5.6$$ Hz, 2H, CH₂), 4.12 (s, 2H, COCH₂Cl), 2.33 (s, 3H, CH₃).

Coupling of Pyridinone and Acetamide Intermediates

Nucleophilic Displacement

5-(Azepan-1-ylsulfonyl)-2-hydroxypyridine is deprotonated with sodium hydride in dimethylformamide (DMF), generating a reactive alkoxide at the 1-position. This intermediate undergoes nucleophilic attack on N-(4-methylbenzyl)-2-chloroacetamide, yielding the target compound after 12–16 hours at 80°C.

$$

\text{5-(Azepan-1-ylsulfonyl)-2-hydroxypyridine} + \text{N-(4-Methylbenzyl)-2-chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Optimization Notes :

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine couples the pyridinone hydroxyl group with the acetamide’s chloroethyl moiety. This method affords comparable yields (68%) but requires stringent anhydrous conditions.

Analytical Characterization of the Final Product

Spectroscopic Data

- IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1320 cm⁻¹ (S=O), 1540 cm⁻¹ (N–H bend).

- ¹H NMR (DMSO-$$d_6$$) : δ 8.35 (s, 1H, H-6), 7.92 (d, $$J = 8.5$$ Hz, 1H, H-4), 7.25–7.18 (m, 4H, ArH), 6.70 (d, $$J = 8.5$$ Hz, 1H, H-3), 4.50 (d, $$J = 5.8$$ Hz, 2H, CH₂), 4.22 (s, 2H, COCH₂N), 3.10–3.05 (m, 4H, azepane CH₂), 2.30 (s, 3H, CH₃), 1.60–1.45 (m, 8H, azepane CH₂).

- HRMS (ESI+) : $$m/z$$ calcd for C₂₁H₂₆N₃O₅S [M+H]⁺: 448.1541; found: 448.1538.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 6.8 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

- Regioselectivity in Sulfonation : Competing sulfonation at the 3-position is minimized by using excess chlorosulfonic acid and low temperatures.

- Acetamide Hydrolysis : The chloroacetamide intermediate is moisture-sensitive; reactions are performed under nitrogen with molecular sieves.

- Byproduct Formation : Column chromatography with gradient elution (hexane to ethyl acetate) removes unreacted starting materials and dimeric byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Target Specificity

The table below summarizes key structural differences and biological activities of analogs:

Key Observations:

The benzodioxin group () may improve metabolic stability due to reduced oxidative susceptibility .

The tert-butyl alaninate ester in is a prodrug strategy to improve oral bioavailability for p38 MAP kinase inhibitors .

Binding and Selectivity Insights

- Immunoproteasome Inhibition: Compound 2 () exhibits submicromolar Ki values due to interactions with Phe31 and Lys33 in the β1i subunit. The target compound’s azepane sulfonyl group may further stabilize binding via hydrophobic interactions, though experimental validation is needed .

- Kinase Targeting : The difluorobenzoyl and alaninate motifs in demonstrate how electron-withdrawing groups and ester prodrugs optimize kinase inhibition and pharmacokinetics .

Biologische Aktivität

The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 417.52 g/mol. The structure includes an azepane ring, a sulfonyl group, and a pyridine derivative, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O4S |

| Molecular Weight | 417.52 g/mol |

| CAS Number | 1251557-41-1 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that compounds with similar structures can exhibit significant anticancer activity. For instance, the compound's ability to inhibit the proliferation of cancer cells has been evaluated using various in vitro models.

Case Study: A549 Lung Adenocarcinoma Cells

In a study assessing the cytotoxic effects against A549 lung adenocarcinoma cells, compounds derived from similar scaffolds demonstrated varying degrees of activity. The viability of A549 cells was significantly reduced after treatment with certain derivatives, indicating potential for further development as anticancer agents.

Table: Cytotoxicity Results Against A549 Cells

| Compound | Viability (%) Post-Treatment |

|---|---|

| Control (Cisplatin) | 50 |

| Compound A | 64 |

| Compound B | 61 |

| Compound C | 66 |

These results suggest that structural modifications can enhance the anticancer activity of related compounds.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Screening

In antimicrobial assays, derivatives were tested against clinically significant pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains.

Table: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control (Vancomycin) | 1 µg/mL |

| Compound D | 0.5 µg/mL |

| Compound E | 0.25 µg/mL |

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

The mechanism by which This compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition: Interaction with specific enzymes leading to modulation of metabolic pathways.

- Receptor Binding: Potential binding to receptors involved in cell signaling pathways, influencing cellular responses.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide?

The synthesis typically involves multi-step reactions starting with pyridin-2-yl-4-oxobutanal derivatives reacting with substituted amines. Key steps include sulfonylation of the azepane ring and subsequent coupling with the 4-methylbenzylacetamide moiety. Optimal conditions include:

- Catalysts : Use of palladium-based catalysts for cross-coupling reactions (common in similar sulfonamide syntheses) .

- Solvents : Polar aprotic solvents like DMF or acetonitrile to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and avoid decomposition .

Purification requires column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., azepane sulfonyl and methylbenzyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (419.5 g/mol) and detect impurities .

- X-ray Crystallography : For resolving conformational ambiguities, as seen in structurally related N-substituted acetamides .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonyl group’s potential interaction with catalytic sites .

- Antimicrobial testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains, given structural analogs with reported activity .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptotic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Modular substitution : Systematically vary the azepane ring (e.g., ring size) and 4-methylbenzyl group (e.g., halogenation) to assess effects on potency .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the sulfonyl group and target proteins .

- Metabolic stability : Introduce electron-withdrawing groups to the pyridone ring to enhance resistance to hepatic CYP450 enzymes .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Replicate experiments : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Dose-response validation : Perform IC50/EC50 curves across multiple replicates to confirm potency thresholds .

- Orthogonal assays : Pair enzymatic assays with cellular models (e.g., CRISPR-edited cell lines) to distinguish direct target effects from off-target interactions .

Q. What computational strategies predict target interactions and binding affinities?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR) or GPCRs, leveraging the sulfonyl group’s affinity for catalytic lysines .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess conformational flexibility of the azepane ring .

- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .

Q. How can solubility and stability be optimized for in vivo studies?

- Salt formation : Pair the free base with HCl or sodium salts to enhance aqueous solubility .

- Prodrug design : Acetylate the pyridone oxygen to improve membrane permeability, with enzymatic cleavage in target tissues .

- Lyophilization : Stabilize the compound in PBS or cyclodextrin complexes for long-term storage .

Q. What advanced techniques resolve structural ambiguities in polymorphic or tautomeric forms?

- Solid-state NMR : Differentiate between keto-enol tautomers of the pyridone ring .

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting point variations .

- Synchrotron XRD : Resolve crystal packing discrepancies, as demonstrated for related N-substituted acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.